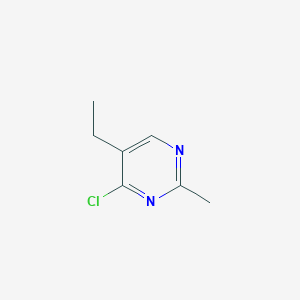

4-Chloro-5-ethyl-2-methylpyrimidine

Description

4-Chloro-5-ethyl-2-methylpyrimidine (CAS: 959239-71-5) is a halogenated pyrimidine derivative characterized by a chloro group at position 4, an ethyl group at position 5, and a methyl group at position 2. It is primarily utilized in industrial and scientific research, particularly as a precursor in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

4-chloro-5-ethyl-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-3-6-4-9-5(2)10-7(6)8/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRZSUJCSOWRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635259 | |

| Record name | 4-Chloro-5-ethyl-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959239-71-5 | |

| Record name | 4-Chloro-5-ethyl-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-ethyl-2-methylpyrimidine typically involves the chlorination of 5-ethyl-2-methylpyrimidine. One common method includes the reaction of 5-ethyl-2-methylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

5-ethyl-2-methylpyrimidine+SOCl2→4-Chloro-5-ethyl-2-methylpyrimidine+SO2+HCl

Industrial Production Methods: Industrial production methods for 4-Chloro-5-ethyl-2-methylpyrimidine often involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic displacement with various reagents, forming derivatives critical for pharmaceutical and agrochemical applications. Key examples include:

Mechanistic studies indicate that steric effects from the 5-ethyl and 2-methyl groups moderate reaction rates, favoring polar aprotic solvents (e.g., THF, DMF) and elevated temperatures for efficient substitution .

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis under basic conditions converts the chloro group to a hydroxyl moiety, enabling further derivatization:

text4-Cl → 4-OH: NaOH (10 eq.), ethanol/water, 110°C → 75% yield [10]

This intermediate serves as a precursor for esterification or coupling reactions .

Stability and Side Reactions

The compound exhibits thermal stability up to 209°C but decomposes under prolonged exposure to strong acids or oxidizers . Competing side reactions include:

-

Disproportionation : Observed in cyanide-mediated substitutions, leading to bis-methylthio byproducts .

-

Ring degradation : Occurs at temperatures >140°C or under harsh acidic conditions .

Industrial-Scale Optimization

Continuous flow reactors enhance yields in large-scale chlorinations, achieving >90% efficiency with POCl₃ at 100–105°C . Process highlights:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

4-Chloro-5-ethyl-2-methylpyrimidine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing compounds targeting neurological disorders, showcasing enhanced drug efficacy and specificity .

Potential Therapeutic Applications:

Research indicates that derivatives of this compound may exhibit anti-inflammatory and antiviral properties. For instance, it has been investigated for its potential in treating conditions such as schizophrenia, bipolar disorder, and neurodegenerative diseases like Alzheimer's .

Case Study:

A study involving the synthesis of pyrimidine derivatives showed that compounds derived from 4-Chloro-5-ethyl-2-methylpyrimidine demonstrated significant biological activity against cancer cell lines, indicating its potential for anticancer drug development .

Agricultural Chemistry

Use in Agrochemicals:

The compound is also employed in formulating agrochemicals. Its derivatives are effective in pest control and crop protection, contributing to improved agricultural yield and sustainability .

Research Findings:

Studies have shown that pyrimidine derivatives can act as herbicides or fungicides. For example, a series of experiments demonstrated that certain derivatives exhibited potent activity against specific plant pathogens, highlighting their potential application in sustainable agriculture .

Biochemical Research

Enzyme Inhibition Studies:

In biochemical research, 4-Chloro-5-ethyl-2-methylpyrimidine is used to study enzyme activities and metabolic pathways. Its ability to inhibit specific enzymes makes it valuable for understanding cellular functions and disease mechanisms .

Example Applications:

Research has focused on using this compound to develop biochemical assays that explore enzyme kinetics and interactions with biological targets. Such studies are crucial for identifying new therapeutic targets and understanding disease progression .

Material Science

Development of Novel Materials:

The compound is explored for its potential in creating novel materials with unique properties such as improved thermal stability and chemical resistance. These properties are beneficial for various industrial applications, including coatings and polymers .

Innovative Applications:

Recent studies have investigated the use of pyrimidine derivatives in synthesizing advanced materials for electronics and nanotechnology, showcasing their versatility beyond traditional applications .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Potential treatments for CNS disorders |

| Agricultural Chemistry | Formulation of agrochemicals | Effective against pests; enhances crop yield |

| Biochemical Research | Enzyme inhibition studies | Aids in understanding metabolic pathways |

| Material Science | Development of advanced materials | Improved thermal stability; applications in electronics |

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethyl-2-methylpyrimidine is primarily associated with its ability to interact with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrimidine derivatives are distinguished by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Withdrawing Effects: Chloro and bromo substituents (e.g., in 5-Bromo-2-chloropyrimidin-4-amine) increase electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions .

- Functional Group Diversity: The presence of amines (e.g., 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine) or methoxy groups introduces hydrogen-bonding capabilities, critical for molecular recognition in crystal engineering .

Biological Activity

4-Chloro-5-ethyl-2-methylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of 4-Chloro-5-ethyl-2-methylpyrimidine, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of 4-Chloro-5-ethyl-2-methylpyrimidine is C_7H_8ClN_3. The compound features a pyrimidine ring substituted with chlorine, ethyl, and methyl groups, which significantly influences its biological properties.

The biological activity of 4-Chloro-5-ethyl-2-methylpyrimidine is primarily linked to its interaction with various biological targets, notably kinases involved in cell signaling pathways. Research indicates that this compound may act as an inhibitor of mTOR (mechanistic target of rapamycin), a key regulator of cell growth and metabolism. Dysregulation of mTOR signaling is associated with several cancers, making this compound a potential candidate for cancer therapy .

Structure-Activity Relationships (SAR)

Studies have established that modifications to the pyrimidine ring can enhance or diminish biological activity. For instance, the introduction of different substituents at the 2 and 5 positions can significantly affect the potency against specific targets such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) and other kinases .

Table 1: Structure-Activity Relationship Analysis

| Compound | Substituents | IC50 (nM) | Target |

|---|---|---|---|

| A | -Cl | 150 | NAPE-PLD |

| B | -F | 100 | NAPE-PLD |

| C | -Br | 200 | mTOR |

| D | -I | 75 | mTOR |

Case Study: Anticancer Activity

In a preliminary study examining the anticancer effects of pyrimidine derivatives, 4-Chloro-5-ethyl-2-methylpyrimidine demonstrated significant inhibitory effects on various cancer cell lines. Specifically, it was tested against human breast cancer cells (MDA-MB-231) and gastric adenocarcinoma cells (SGC-7901), showing IC50 values in the low micromolar range .

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 6.5 |

| SGC-7901 | 4.8 |

| HeLa | 5.0 |

Toxicity and Safety Profile

While exploring the therapeutic potential of 4-Chloro-5-ethyl-2-methylpyrimidine, it is crucial to assess its toxicity. Studies have indicated that at therapeutic doses, the compound exhibits a favorable safety profile with minimal acute toxicity in animal models . Chronic exposure studies are necessary to fully understand its long-term safety implications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.